1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine
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Overview
Description
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole derivative, which is then reacted with a propyl sulfonyl chloride to form the intermediate. This intermediate is subsequently reacted with pyrrolidine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[d][1,3]dioxole ring.
Scientific Research Applications
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies have shown that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine: Contains additional methyl groups on the piperidine ring.
Uniqueness
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine is unique due to its specific combination of the benzo[d][1,3]dioxole moiety and the pyrrolidine ring, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c16-21(17,15-6-1-2-7-15)9-3-8-18-12-4-5-13-14(10-12)20-11-19-13/h4-5,10H,1-3,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIVUMBWFHLLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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